1,10-Undecadiene
Overview
Description
1,10-Undecadiene is an organic compound with the molecular formula C₁₁H₂₀. It is a colorless liquid that is primarily used in organic synthesis. The compound is characterized by the presence of two double bonds located at the first and tenth positions of the undecane chain, making it a diene.
Preparation Methods
1,10-Undecadiene can be synthesized through various methods. One common synthetic route involves the thermal decomposition of 1,10-decadiene. This process typically requires high temperatures and controlled conditions to ensure the stability of the resulting this compound . Industrial production methods often involve the chemical reaction of olefins, which are hydrocarbons containing at least one double bond .
Chemical Reactions Analysis
1,10-Undecadiene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for this compound, where halogens like chlorine or bromine are used as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or diols, while reduction can yield alkanes .
Scientific Research Applications
1,10-Undecadiene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its diene structure makes it a valuable intermediate in Diels-Alder reactions.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: This compound is used in the production of synthetic rubber, plastics, and other polymeric materials.
Mechanism of Action
The mechanism of action of 1,10-Undecadiene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as cycloaddition reactions in the presence of suitable catalysts. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used .
Comparison with Similar Compounds
1,10-Undecadiene can be compared with other similar compounds, such as:
1,5-Hexadiene: A shorter chain diene with similar reactivity but different physical properties.
1,9-Decadiene: Another diene with a slightly shorter chain, used in similar applications but with different reactivity profiles.
1,13-Tetradecadiene: A longer chain diene with different physical and chemical properties.
The uniqueness of this compound lies in its specific chain length and the position of its double bonds, which confer distinct reactivity and applications .
Properties
IUPAC Name |
undeca-1,10-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-4H,1-2,5-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSLXTGMYNYCPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159990 | |
Record name | 1,10-Undecadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13688-67-0 | |
Record name | 1,10-Undecadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Undecadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,10-Undecadiene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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